molecular formula C7H5NO4 B129197 4-Nitrobenzoic-D4 acid CAS No. 171777-66-5

4-Nitrobenzoic-D4 acid

Cat. No. B129197
M. Wt: 171.14 g/mol
InChI Key: OTLNPYWUJOZPPA-RHQRLBAQSA-N
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Patent
US04007223

Procedure details

The oxidation of 300 g of p-nitrotoluene in 2500 ml of glacial acetic acid, in the presence of 4 g KBr and 15 g Co(OA)2 . 4H2O, at a reaction temperature of 185° C and a reaction time of 3 hours, gave a yield of 86.5% of p-nitrobenzoic acid. The absorption of oxygen began at 165° C. During the reaction CO2 was detected qualitatively in the residual gas. After the addition of 500 ml of benzene, 103 g of water (240% of the theory) was distilled azeotropically from the mother liquor.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co(OA)2
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
reactant
Reaction Step Four
Yield
86.5%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8]C(C)=[CH:6][CH:5]=1)([O-:3])=[O:2].[K+].[Br-].[C:13]([OH:16])(=[O:15])[CH3:14]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:14]([C:13]([OH:16])=[O:15])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
Co(OA)2
Quantity
15 g
Type
reactant
Smiles
Step Four
Name
Quantity
2500 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04007223

Procedure details

The oxidation of 300 g of p-nitrotoluene in 2500 ml of glacial acetic acid, in the presence of 4 g KBr and 15 g Co(OA)2 . 4H2O, at a reaction temperature of 185° C and a reaction time of 3 hours, gave a yield of 86.5% of p-nitrobenzoic acid. The absorption of oxygen began at 165° C. During the reaction CO2 was detected qualitatively in the residual gas. After the addition of 500 ml of benzene, 103 g of water (240% of the theory) was distilled azeotropically from the mother liquor.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co(OA)2
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
reactant
Reaction Step Four
Yield
86.5%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8]C(C)=[CH:6][CH:5]=1)([O-:3])=[O:2].[K+].[Br-].[C:13]([OH:16])(=[O:15])[CH3:14]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:14]([C:13]([OH:16])=[O:15])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
Co(OA)2
Quantity
15 g
Type
reactant
Smiles
Step Four
Name
Quantity
2500 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.